molecular formula C5H6N2O4S2 B14909866 n-(5-Nitrothiophen-3-yl)methanesulfonamide

n-(5-Nitrothiophen-3-yl)methanesulfonamide

Cat. No.: B14909866
M. Wt: 222.2 g/mol
InChI Key: FWGORRONOWDYCL-UHFFFAOYSA-N
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Description

n-(5-Nitrothiophen-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H6N2O4S2 and a molecular weight of 222.24 g/mol It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a methanesulfonamide group

Preparation Methods

The synthesis of n-(5-Nitrothiophen-3-yl)methanesulfonamide typically involves the nitration of thiophene followed by sulfonation. The general synthetic route can be summarized as follows:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

n-(5-Nitrothiophen-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

n-(5-Nitrothiophen-3-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-(5-Nitrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitro group plays a crucial role in this activity by undergoing reduction within the bacterial cell, generating reactive intermediates that damage cellular components .

Comparison with Similar Compounds

n-(5-Nitrothiophen-3-yl)methanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

N-(5-nitrothiophen-3-yl)methanesulfonamide

InChI

InChI=1S/C5H6N2O4S2/c1-13(10,11)6-4-2-5(7(8)9)12-3-4/h2-3,6H,1H3

InChI Key

FWGORRONOWDYCL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CSC(=C1)[N+](=O)[O-]

Origin of Product

United States

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